molecular formula C18H13BrN4O3 B2486966 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide CAS No. 953214-67-0

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2486966
CAS No.: 953214-67-0
M. Wt: 413.231
InChI Key: ATMPOSXMLIYPFL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a bromine atom, and an imidazo[1,2-b]pyridazine moiety

Mechanism of Action

The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For imidazole derivatives, they are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The biochemical pathways affected by a compound depend on its specific targets and mode of action. Imidazole derivatives, for example, have been found to interact with a wide range of targets and pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, determine a compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics.

The result of a compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved. For instance, some imidazole derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 5-position of the furan ring.
  • Methoxyimidazo[1,2-b]pyridazine moiety which is crucial for its biological activity.
  • Furan-2-carboxamide backbone that contributes to its pharmacological properties.

The molecular formula is C16H15BrN4O3C_{16}H_{15}BrN_{4}O_{3}, with a molecular weight of approximately 416.5 g/mol .

Research indicates that compounds containing imidazo[1,2-b]pyridazine structures can act as inhibitors of various kinases, particularly TAK1 (TGF-beta activated kinase 1). The interaction with the ATP-binding site of kinases is critical for their inhibitory effects. The presence of substituents such as methoxy groups enhances binding affinity and selectivity towards target proteins .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Kinase Inhibition

The compound has shown promising results as a kinase inhibitor. In particular:

  • TAK1 Inhibition : Studies indicate that it effectively inhibits TAK1 activity, which plays a role in various signaling pathways involved in inflammation and cancer progression .
Kinase Target Inhibition (%) at 100 nM
TAK1>50%
JNK40%
p38 MAPK30%

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
  • In Vivo Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis markers in treated tumors, confirming its potential as an anticancer agent .

Properties

IUPAC Name

5-bromo-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-25-17-8-7-16-21-13(10-23(16)22-17)11-3-2-4-12(9-11)20-18(24)14-5-6-15(19)26-14/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMPOSXMLIYPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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